Cas no 10421-76-8 (Nascopine)

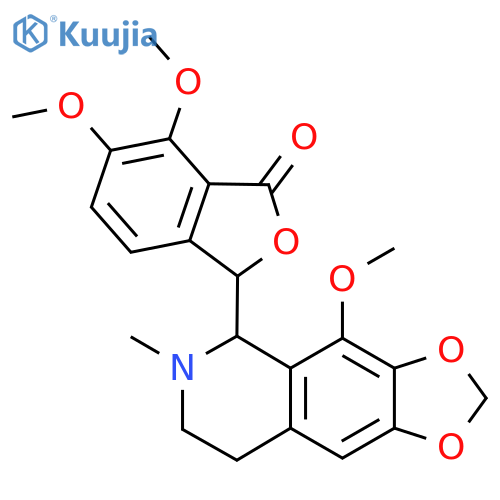

Nascopine structure

商品名:Nascopine

CAS番号:10421-76-8

MF:C22H23NO7

メガワット:413.420526742935

CID:893549

Nascopine 化学的及び物理的性質

名前と識別子

-

- 1-alpha-2-methyl-8-methoxy-6,7-methylenedioxy-1-(6,7-dimethoxy-3-phthalidyl)-1,2,3,4-tetrahydroisoquinoline

- α-Narcotine

- Gnoscopine

- dl-Narcotine

- alpha-Gnoscopine

- Noscapine dl-form

- 6,7-Dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one

- Longactin

- 6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one

- 6,7-dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)isobenzofuran-1(3H)-one

- Narcotine alkaloid

- (-)-noscapine

- Narcotine, (+-)-

- ( -)-Nosca

- Nascopine

-

- インチ: 1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3

- InChIKey: AKNNEGZIBPJZJG-UHFFFAOYSA-N

- ほほえんだ: O1C(C2C(=C(C=CC=2C1C1C2C(=C3C(=CC=2CCN1C)OCO3)OC)OC)OC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 647

- トポロジー分子極性表面積: 75.7

Nascopine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N497368-500mg |

Nascopine |

10421-76-8 | 500mg |

$ 65.00 | 2022-06-02 | ||

| Chemenu | CM361560-10g |

6,7-Dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3h-isobenzofuran-1-one |

10421-76-8 | 95%+ | 10g |

$257 | 2023-11-26 | |

| Chemenu | CM361560-25g |

6,7-Dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3h-isobenzofuran-1-one |

10421-76-8 | 95%+ | 25g |

$480 | 2023-11-26 | |

| A2B Chem LLC | AI06310-1g |

6,7-Dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3h-isobenzofuran-1-one |

10421-76-8 | 95% | 1g |

$41.00 | 2024-04-20 | |

| Chemenu | CM361560-5g |

6,7-Dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3h-isobenzofuran-1-one |

10421-76-8 | 95%+ | 5g |

$154 | 2023-11-26 | |

| A2B Chem LLC | AI06310-25g |

6,7-Dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3h-isobenzofuran-1-one |

10421-76-8 | 95% | 25g |

$315.00 | 2024-04-20 | |

| TRC | N497368-100mg |

Nascopine |

10421-76-8 | 100mg |

$ 50.00 | 2022-06-02 | ||

| TRC | N497368-1g |

Nascopine |

10421-76-8 | 1g |

$ 80.00 | 2022-06-02 | ||

| 1PlusChem | 1P00HARQ-1g |

1(3H)-Isobenzofuranone,6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)- |

10421-76-8 | 95% | 1g |

$50.00 | 2025-02-28 | |

| 1PlusChem | 1P00HARQ-5g |

1(3H)-Isobenzofuranone,6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)- |

10421-76-8 | 95% | 5g |

$117.00 | 2025-02-28 |

Nascopine 関連文献

-

1. XLV.—The influence of papaverine on the optical activity of narcotine in acid solutionHarold Edward Annett J. Chem. Soc. Trans. 1923 123 376

-

2. 285. Stereoisomerides of narcotine and hydrastineM. A. Marshall,F. L. Pyman,Robert Robinson J. Chem. Soc. 1934 1315

-

3. CXCIV.—Synthetical experiments in the group of the isoquinoline alkaloids. Part IV. The synthesis of β-gnoscopineEdward Hope,Robert Robinson J. Chem. Soc. Trans. 1914 105 2085

-

5. LXXXIII.—Synthesis and resolution of gnoscopine (dl-narcotine)William Henry Perkin,Robert Robinson J. Chem. Soc. Trans. 1911 99 775

10421-76-8 (Nascopine) 関連製品

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量